molecular formula C20H13N3 B15373141 4-(Diphenylamino)phthalonitrile

4-(Diphenylamino)phthalonitrile

Cat. No.: B15373141
M. Wt: 295.3 g/mol
InChI Key: WJGFGDWEHFXATQ-UHFFFAOYSA-N
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Description

4-(Diphenylamino)phthalonitrile (DPAP) is a fluorescent molecular rotor (FMR) characterized by its solvatochromic and viscosity-sensitive properties. Its structure features a diphenylamino group attached to a phthalonitrile core, enabling barrier-free rotation of the diphenylamino moiety around the central phthalonitrile axis . This rotational flexibility underpins its utility as a nanoprobe for microenvironmental polarity and viscosity measurements in biochemical and materials science applications . DPAP exhibits strong emission sensitivity to solvent viscosity, with fluorescence lifetime correlating with rotational dynamics . Computational studies confirm its anisotropic orientation in lipid membranes and polymer matrices, highlighting its adaptability to diverse environments . Additionally, DPAP’s aggregation-induced emission (AIE) properties make it suitable for biomedical imaging and sensor technologies .

Properties

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

IUPAC Name

4-(N-phenylanilino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H13N3/c21-14-16-11-12-20(13-17(16)15-22)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13H

InChI Key

WJGFGDWEHFXATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Phthalonitrile (DPTP)

The pyridine heterocyclic phthalonitrile monomer (DPTP) incorporates a pyridine ring and thioether bond, reducing its melting point (61°C) and enhancing processability compared to DPAP. Unlike DPAP, DPTP is engineered for high-performance thermosetting resins, achieving a glass transition temperature (Tg) >350°C and thermal decomposition temperature (T5%) of 460°C in nitrogen . While DPAP functions as a sensor, DPTP’s rigid naphthalene-containing curing agents (e.g., ANP) optimize mechanical strength and water resistance, making it superior for aerospace and electronic packaging .

α,β-Unsaturated Acrylonitrile Derivatives

Derivatives like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile exhibit strong π-π interactions in the solid state, similar to DPAP’s diphenylamino-driven electronic properties. However, their photophysical behavior is solvent-dependent, with HOMO-LUMO gaps tunable via substituent position (ortho, meta, para) on the pyridine ring .

4-(Diarylamino)phthalonitriles in DSSCs

4-(Diarylamino)phthalonitriles, such as DPAP derivatives, serve as precursors for zinc phthalocyanines (ZnPcs) in dye-sensitized solar cells (DSSCs). The A3B-type ZnPc synthesized from DPAP achieves 12% yield, demonstrating moderate efficiency . Comparatively, 4-(4-(9,9-dimethylacridan)phenyl)phthalonitrile derivatives show higher electron-donating capacity, improving DSSC performance due to extended π-conjugation .

Thermal and Mechanical Properties

Compound Melting Point (°C) T5% (°C, N2) Tg (°C) Key Applications
DPAP N/A N/A N/A Biosensing, AIE probes
DPTP (cured with ANP) 61 460 >350 High-temperature resins
Melamine-modified PN resin 110–130 480 320 Flame-retardant coatings
Bisphthalonitrile (disulfide linker) 145 520 385 Aerospace composites

Notes:

  • DPAP’s lack of thermal data reflects its primary use in solution-phase sensing rather than structural applications .
  • DPTP and bisphthalonitriles outperform DPAP in thermal stability due to aromatic heterocycles and crosslinking .
  • Melamine-modified resins exhibit higher char yield (70–75%) than DPAP-derived materials, emphasizing their fire resistance .

Solvatochromic and Electronic Properties

Compound Solvatochromic Range Viscosity Sensitivity HOMO-LUMO Gap (eV)
DPAP High (polar to non-polar) Strong 3.2–3.5
4-(4-Fluorophenoxy)phthalonitrile Moderate Weak 4.1
4-(2-Formylphenoxy)phthalonitrile Low None 4.3

Key Findings :

  • DPAP’s low HOMO-LUMO gap (3.2–3.5 eV) enables visible-light absorption, critical for fluorescence applications .
  • Fluorophenoxy and formylphenoxy derivatives lack rotational freedom, reducing environmental sensitivity but enhancing stability in harsh conditions .

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